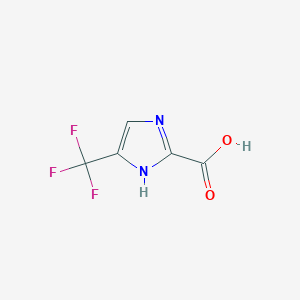
Ácido 5-(trifluorometil)-1H-imidazol-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl groups are commonly used in medicinal chemistry due to their ability to modify the chemical and pharmacokinetic properties of drug molecules . They are often incorporated into various pharmaceuticals and agrochemicals .
Synthesis Analysis
Trifluoromethyl-containing compounds can be synthesized through various methods. One approach involves the use of trifluoromethylation of carbon-centered radical intermediates . Another method involves the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds can be complex and varies depending on the specific compound. For example, 3,5-Bis(trifluoromethyl)phenylboronic acid has a molecular formula of C8H5BF6O2 .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For instance, they can undergo radical trifluoromethylation, which is an important process in pharmaceuticals, agrochemicals, and materials .Physical and Chemical Properties Analysis
Trifluoromethyl groups can significantly alter the physical and chemical properties of compounds. For instance, the presence of an electron-withdrawing substituent like a trifluoromethyl group can result in a considerable rise in acidity compared to its analogues .Aplicaciones Científicas De Investigación
- Estructura Cristalina: Los estudios cristalográficos han dilucidado sus características estructurales .
- Actividad Antifúngica: Muestra actividad antifúngica moderada contra Candida albicans y mayor actividad contra Aspergillus niger .
- Bacillus cereus: La Concentración Inhibitoria Mínima (MIC) contra Bacillus cereus es menor que la de AN2690 (Tavaborole) .
- Intermediarios Sintéticos: Los compuestos que contienen trifluorometilo como este sirven como intermediarios versátiles para preparar moléculas fluoradas más complejas .
Acidez y Características Estructurales
Potencial Antifúngico
Propiedades Antibacterianas
Intermediarios Fluorados
Aplicaciones Clínicas
En resumen, el ácido 5-(trifluorometil)-1H-imidazol-2-carboxílico demuestra ser prometedor como agente antifúngico y antibacteriano, y sus características estructurales únicas lo convierten en un tema interesante para la investigación científica. Los investigadores continúan explorando su potencial en diversos campos . Si necesitas más detalles o tienes otras consultas, ¡no dudes en preguntar! 😊
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Trifluoromethyl-containing compounds continue to be of interest in various fields, including pharmaceuticals, agrochemicals, and materials. Future research will likely focus on developing new synthetic methods, exploring novel applications, and improving our understanding of their biological activities .
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-3(10-2)4(11)12/h1H,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZUPOZUVYNZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

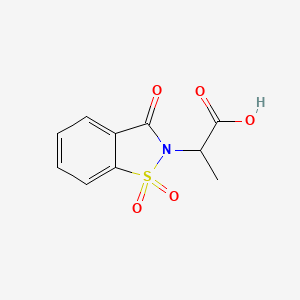
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2455412.png)
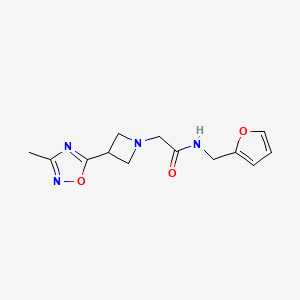

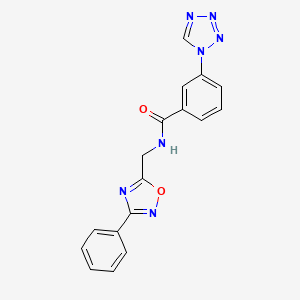

![1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2455421.png)
![2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2455423.png)
![2-[(4,4-Difluorocyclohexyl)oxy]pyridine](/img/structure/B2455424.png)
![8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455426.png)
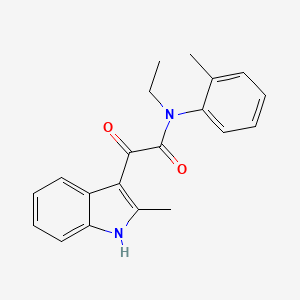
![3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide](/img/structure/B2455428.png)
![ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2455432.png)
